molecular formula C7H9NO3 B1223184 2-Isocyanatoethyl methacrylate CAS No. 30674-80-7

2-Isocyanatoethyl methacrylate

Cat. No.: B1223184
CAS No.: 30674-80-7
M. Wt: 155.15 g/mol
InChI Key: RBQRWNWVPQDTJJ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Isocyanatoethyl methacrylate plays a significant role in biochemical reactions due to its reactive isocyanate group. This group can interact with various biomolecules, including enzymes, proteins, and other compounds containing active hydrogen atoms. For instance, it can react with amines, alcohols, and thiols to form stable urethane, urea, and thiocarbamate linkages, respectively . These interactions are crucial in the formation of cross-linked polymer networks, which are essential in the development of advanced materials with enhanced properties .

Cellular Effects

This compound has been shown to influence various cellular processes. Its reactivity allows it to modify cell surface proteins and other biomolecules, potentially affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the function of membrane proteins, leading to changes in cell adhesion, migration, and communication . Additionally, its ability to form cross-linked networks can impact the structural integrity of cellular components, influencing overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent bonding with biomolecules. The isocyanate group reacts with nucleophilic centers in proteins and enzymes, leading to the formation of stable covalent bonds . This interaction can result in enzyme inhibition or activation, depending on the specific target and the nature of the modification . Furthermore, the methacrylate group can undergo polymerization, contributing to the formation of cross-linked networks that enhance the mechanical properties of the resulting materials .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to be stable under dry conditions but can undergo hydrolysis in the presence of moisture, leading to the formation of amines and carbon dioxide . This degradation can affect its reactivity and the long-term stability of the materials it is used in . Additionally, prolonged exposure to this compound can result in cumulative effects on cellular function, including potential cytotoxicity and changes in cell viability .

Dosage Effects in Animal Models

Studies on animal models have shown that the effects of this compound vary with dosage. At low doses, the compound may have minimal impact on overall health and cellular function . At higher doses, it can induce toxic effects, including respiratory distress, skin irritation, and systemic toxicity . These adverse effects are likely due to the compound’s reactivity and its ability to form covalent bonds with biomolecules, leading to cellular damage and inflammation .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The isocyanate group can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further react with cellular components . Additionally, the methacrylate group can undergo polymerization reactions, contributing to the formation of complex polymer networks within cells . These metabolic processes can influence the overall metabolic flux and the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, it can bind to various proteins and other biomolecules, influencing its localization and accumulation within specific cellular compartments . These interactions are crucial for its biological activity and its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or the Golgi apparatus, where it can participate in protein modification and other biochemical processes . Additionally, its ability to form cross-linked networks can impact its activity and function within different subcellular regions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isocyanatoethyl methacrylate can be synthesized through the reaction of methacrylic acid with 2-isocyanatoethanol in the presence of a catalyst such as dibutyltin dilaurate . The reaction typically occurs at low temperatures to prevent premature polymerization and to maintain the stability of the isocyanate group.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often stabilized with inhibitors like BHT (butylated hydroxytoluene) to prevent unwanted polymerization during storage and handling .

Mechanism of Action

The reactivity of 2-Isocyanatoethyl methacrylate is primarily due to its isocyanate group, which can form strong covalent bonds with nucleophiles such as alcohols and amines. This reactivity allows it to undergo polymerization and cross-linking reactions, leading to the formation of robust polymer networks . The methacrylate group enables copolymerization with other vinyl monomers, further enhancing the versatility of the compound .

Comparison with Similar Compounds

2-Isocyanatoethyl methacrylate is unique due to its dual functionality, combining the reactivity of an isocyanate group with the polymerizable nature of a methacrylate group. Similar compounds include:

These compounds also exhibit high reactivity and are used in the synthesis of polymers with enhanced mechanical and chemical properties.

Properties

IUPAC Name

2-isocyanatoethyl 2-methylprop-2-enoate
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InChI

InChI=1S/C7H9NO3/c1-6(2)7(10)11-4-3-8-5-9/h1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQRWNWVPQDTJJ-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)C(=O)OCCN=C=O
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Molecular Formula

C7H9NO3
Record name METHACRYLOYLOXYETHYL ISOCYANATE
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Related CAS

88007-27-6
Record name 2-Propenoic acid, 2-methyl-, 2-isocyanatoethyl ester, homopolymer
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DSSTOX Substance ID

DTXSID6051986
Record name 2-Isocyanatoethyl methacrylate
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Molecular Weight

155.15 g/mol
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Physical Description

Methacryloyloxyethyl isocyanate is a liquid. (EPA, 1998), Colorless liquid with a peppery odor; [CHEMINFO]
Record name METHACRYLOYLOXYETHYL ISOCYANATE
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Record name Methacryloyloxyethyl isocyanate
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CAS No.

30674-80-7
Record name METHACRYLOYLOXYETHYL ISOCYANATE
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Record name 2-Isocyanatoethyl methacrylate
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Record name 2-isocyanatoethyl methacrylate
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Record name 2-ISOCYANATOETHYL METHACRYLATE
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Record name METHACRYLOYLOXYETHYL ISOCYANATE
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Synthesis routes and methods I

Procedure details

96.0 grams IEM was added to 77.0 grams (10% excess) caprolactam plus 0.17 grams dibutyltin dilaurate (DBTDL) under agitation at 75° C. over a period of 30 minutes, and held at 75° C. for a further 3 hours at which point the free NCO content had dropped to a trace by infrared spectroscopy. The product (IB) was a syrupy liquid.
Quantity
77 g
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reactant
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0.17 g
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[Compound]
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NCO
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A 20 gallon glass-lined jacketed reactor equipped with a recycle line and heat exchanger was charged with 9,979 g of methylene chloride (two gallon) and 11,340 g (3 gallons) of water. The recycle pump was started and the reactor cooled to approximately 0° C. A solution of 2-isopropenyl-2-oxazoline (2,268 g) in 7,598 g of water, a solution of phosgene (2,977 g) in 11,340 g of methylene chloride, and a solution of 35 percent sodium hydroxide (approximately 9,525 g) were added simultaneously to the reactor with stirring and cooling during a time period of approximately 65 minutes. The reaction temperature rose to approximately 16° C. during the course of the addition. Stirring at 116 rpm was continued for an additional 3 minutes. The aqueous and organic layers were allowed to separate and the organic layer recovered. The organic layer was then dried by passing it through 3 angstrom molecular sieves and inhibited with 25 g of phenothiazine and concentrated under reduced pressure. A final vacuum distillation at 46°-47° C./0.4 mm Hg gave 2,681 g of 2-isocyanatoethyl methacrylate for an 84.7 percent yield. In three other duplicate runs, the yields range from 78 percent to the above 84.7 percent yield. This is an average of 82 percent over the 4 runs.
[Compound]
Name
glass-lined
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Synthesis routes and methods III

Procedure details

A 3-liter jacketed reactor vessel was charged with 100 ml of methylene chloride and cooled to approximately 0° C. A solution of 2-isopropenyl-2-oxazoline (100 g) in 177 ml of water, a solution of phosgene (131.5 g) in 400 ml of methylene chloride, and a solution of 35 weight percent sodium hydroxide in water were added simultaneously to the reaction vessel with stirring and cooling. The rates of addition were such that the three reagents were added over approximately a 50 minute time span with the temperature being maintained at 10° to 18° C. Stirring was continued for two minutes and the layers allowed to separate. The organic layer was washed twice with 100 ml portions of a saturated aqueous sodium bicarbonate solution, dried over sodium sulfate and concentrated under reduced pressure. The colorless concentrate was inhibited with 0.1 g of phenothiazine and the desired product recovered therefrom as a colorless liquid (133.6 g) boiling at 46°-47° C./0.4 mm Hg. Product yield 95-96 percent of theory.
Quantity
100 g
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reactant
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131.5 g
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Yield
95%

Synthesis routes and methods IV

Procedure details

This substance was synthesized according to the procedure described in Example 4, second step. 2-Methyl-acrylic acid 2-[(imidazole-1-carbonyl)-amino]-ethyl ester was used from Example 5. Dry methane sulfonic acid was used to protononate and decompose the 2-Methyl-acrylic acid 2-[(imidazole-1-carbonyl)-amino]-ethyl ester. 39.1 g MOI were received after fractionation (62.1% of theory); purity of 97.5%; residual chlorine: not detectable.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Isocyanatoethyl methacrylate
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2-Isocyanatoethyl methacrylate
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2-Isocyanatoethyl methacrylate
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2-Isocyanatoethyl methacrylate
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2-Isocyanatoethyl methacrylate
Customer
Q & A

Q1: What is the molecular formula and weight of 2-Isocyanatoethyl methacrylate?

A1: The molecular formula of this compound is C7H9NO3, and its molecular weight is 155.15 g/mol.

Q2: What are the key spectroscopic characteristics of IEM?

A2: IEM can be identified by its characteristic peaks in infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. IR spectroscopy reveals the presence of NCO, ester, and C=C groups. [] 1H and 13C NMR analyses provide detailed structural information about the molecule. []

Q3: How reactive is the isocyanate group in IEM?

A3: The isocyanate group in IEM is highly reactive towards nucleophiles like alcohols, amines, and thiols. This reactivity makes it a valuable building block for synthesizing various polymers and materials. [, ] For instance, it readily reacts with hydroxyl groups on cellulose nanocrystals to introduce acryloyl functionality. []

Q4: How is IEM employed in the synthesis of polymers?

A4: IEM serves as a crucial monomer in synthesizing various polymers, including poly(methyl urethane) acrylate oligomers for UV-curable coatings. [] It can be copolymerized with other methacrylates, acrylates, and vinyl monomers to tailor the properties of the resulting polymers. [, , , , ]

Q5: Can IEM be used to create crosslinked polymers?

A5: Yes, the presence of both the isocyanate and methacrylate functionalities in IEM makes it ideal for creating crosslinked polymers. The isocyanate group can react with hydroxyl groups to form urethane linkages, while the methacrylate group participates in free radical polymerization. [, , , , ]

Q6: What role does IEM play in dental adhesives?

A6: IEM significantly enhances the bonding strength of dental adhesives to dentin and other tissues. [, , , ] It forms strong bonds with the tooth structure, improving the durability and performance of dental restorations.

Q7: What are the advantages of using IEM in UV-curable coatings?

A7: IEM-based UV-curable coatings offer several benefits like fast curing times, high resistance to weathering, ozone, aging, frictional wear, and heat. [] These coatings find applications in various fields due to their excellent durability and protective properties.

Q8: How does IEM contribute to the properties of hydrogel materials?

A8: IEM can be incorporated into hydrogels, enhancing their mechanical properties and enabling photo-crosslinking. [, , ] For instance, IEM-functionalized sericin hydrogels exhibit desirable characteristics for cell encapsulation and delivery in regenerative medicine. []

Q9: Can IEM be used to create shape-memory polymers?

A9: Yes, IEM plays a crucial role in developing shape-memory polymer networks. For instance, star-shaped poly[(L-lactide)-co-glycolide] precursors functionalized with IEM exhibit excellent dual-shape properties and tunable switching temperatures. []

Q10: How does the choice of comonomer affect the properties of IEM-containing polymers?

A10: The properties of IEM-containing polymers are significantly influenced by the choice of comonomers. For example, incorporating hydrophilic comonomers like HEMA can increase hydrophilicity, while hydrophobic comonomers like butyl acrylate enhance hydrophobicity. [, , , ]

Q11: What is the significance of solubility parameters in designing IEM-based adhesives?

A12: Solubility parameter differences between IEM-based adhesives and the target substrate (e.g., etched dentin) are crucial for predicting adhesion strength. A smaller difference usually indicates better wetting and stronger adhesion. []

Q12: Does IEM exhibit any catalytic properties?

A13: While not typically used as a catalyst, IEM's reaction with certain compounds can lead to unexpected products. For instance, its reaction with bis(ethyl-3-oxo-butanolato-O1, O3)-bis(2-propanolato)titanium leads to the formation of IEM trimer, with the titanium complex acting as a catalyst. []

Q13: Are there any unique polymerization reactions involving IEM?

A14: Yes, IEM has been shown to undergo unexpected alternating radical copolymerization with chlorotrifluoroethylene, even though IEM itself does not readily homopolymerize under radical conditions. [] This unique copolymerization behavior opens up possibilities for synthesizing new fluorinated polymers.

Q14: What analytical techniques are commonly employed to characterize IEM-containing polymers?

A14: Various techniques are used to characterize IEM-containing polymers. These include:

  • Spectroscopy: FTIR and NMR spectroscopy are essential for confirming the structure and composition of the polymers. [, , , , , , ]
  • Thermal Analysis: Techniques like DSC and TGA are used to assess thermal properties, including glass transition temperature, melting point, and thermal stability. [, , , , ]
  • Microscopy: SEM and TEM are used to visualize the morphology and microstructure of the polymers. [, , , ]
  • Mechanical Testing: Tensile testing, compression testing, and rheological measurements are used to assess the mechanical properties of the polymers. [, ]

Q15: How can the degree of functionalization of IEM-modified materials be determined?

A15: The degree of functionalization, crucial for understanding material properties, can be estimated using techniques like:

  • Elemental Analysis: This method helps determine the nitrogen content, which can be correlated to the amount of IEM incorporated. [, ]
  • X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique provides information about the elemental composition and chemical states of the modified material. []
  • Solid-State 13C NMR Spectroscopy: This technique can identify different carbon environments, providing insights into the chemical structure and degree of modification. []

Q16: What are the critical considerations for quality control during the synthesis and application of IEM-containing materials?

A16: Ensuring the quality and consistency of IEM-containing materials requires careful control over several factors:

    Q17: What are some examples of cross-disciplinary research involving IEM?

    A17: IEM's versatile nature makes it relevant to various scientific disciplines. Some examples of cross-disciplinary research include:

    • Biomaterials: IEM is used in developing biocompatible hydrogels for cell encapsulation and delivery in regenerative medicine, highlighting its potential in biomedical applications. [, ]
    • Materials Science: IEM's use in UV-curable coatings and shape-memory polymers demonstrates its relevance to materials science, where its unique properties contribute to developing advanced materials. [, ]
    • Polymer Chemistry: IEM's diverse polymerization behavior, including its involvement in controlled radical polymerization and unexpected alternating copolymerization, makes it a valuable tool for polymer chemists. [, ]

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